molecular formula C13H9ClF3NO B8156843 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl

3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl

Cat. No.: B8156843
M. Wt: 287.66 g/mol
InChI Key: CPAFGROATRPUOD-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl structure with an amino group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds .

Scientific Research Applications

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl is unique due to the presence of both the trifluoromethoxy group and the biphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a chlorine atom, and a trifluoromethoxy group attached to a biphenyl backbone. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Pseudomonas aeruginosa100
Escherichia coli75
Klebsiella pneumoniae100

These results suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

A notable study reported the following IC50 values for different cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10

These findings indicate that this compound could be a promising lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components. It has been suggested that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to the active sites of enzymes such as DNA gyrase in bacteria and various kinases in cancer cells. This binding disrupts normal enzymatic functions, leading to cell death or growth inhibition .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated potent activity comparable to standard antibiotics like chloramphenicol, suggesting its potential use as an alternative treatment option .

Case Study 2: Cancer Cell Line Testing
A comprehensive study involving multiple cancer cell lines assessed the cytotoxic effects of varying concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The study concluded that further investigation into its mechanisms could yield valuable insights for anticancer drug development .

Properties

IUPAC Name

2-chloro-3-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAFGROATRPUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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